molecular formula C25H30N2O3S B14989049 N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Cat. No.: B14989049
M. Wt: 438.6 g/mol
InChI Key: BOBRMCZJLLBFLI-UHFFFAOYSA-N
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Description

N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an isopropyl group, and a dibenzo-thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or cyclohexane derivatives under specific conditions.

    Introduction of the Isopropyl Group: This step often involves Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

    Construction of the Dibenzo-thiazine Moiety: This can be synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors.

    Final Coupling Reaction: The final step involves coupling the cyclohexene and dibenzo-thiazine intermediates using acylation reactions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines (NH₂R) or alcohols (ROH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide: can be compared with other compounds containing similar structural motifs, such as:

Uniqueness

  • The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C25H30N2O3S/c1-18(2)20-12-13-23-22(16-20)21-10-6-7-11-24(21)31(29,30)27(23)17-25(28)26-15-14-19-8-4-3-5-9-19/h6-8,10-13,16,18H,3-5,9,14-15,17H2,1-2H3,(H,26,28)

InChI Key

BOBRMCZJLLBFLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC4=CCCCC4

Origin of Product

United States

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